methyl 4-acetyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate
Description
Properties
IUPAC Name |
methyl 4-acetyl-1,2,5-trimethylpyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-6-9(8(3)13)10(11(14)15-5)7(2)12(6)4/h1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCKQOUJJDVCGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1C)C)C(=O)OC)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372445 | |
| Record name | methyl 4-acetyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727336 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
175276-48-9 | |
| Record name | methyl 4-acetyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL 4-ACETYL-1,2,5-TRIMETHYL-1H-PYRROLE-3-CARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Bromination of Propionaldehyde
Propionaldehyde undergoes bromination in non-protonic solvents (e.g., dichloromethane) at 0–50°C to yield 2-bromopropanal. Optimal conditions include:
This step avoids traditional tert-butyl acetoacetate routes, reducing costs and environmental impact from sodium nitrite byproducts.
Cyclization with Methyl Acetoacetate
2-Bromopropanal reacts with methyl acetoacetate in the presence of ammonia at 0–50°C. Key observations include:
-
Reagent Ratios : A 1:1 molar ratio of 2-bromopropanal to methyl acetoacetate ensures minimal side products.
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Temperature Control : Maintaining 0–10°C during ammonia addition prevents exothermic side reactions.
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Workup : Dichloromethane extraction followed by crystallization yields the pyrrole core with >90% purity.
Table 1: Cyclization Reaction Conditions and Outcomes
| Parameter | Condition | Outcome |
|---|---|---|
| Solvent | Dichloromethane | High solubility |
| Reaction Time | 12 hours | 85% conversion |
| Crystallization | 0°C for 48 hours | 92% isolated yield |
This method’s scalability is highlighted in patent CN103265468A, which reports successful pilot-scale production.
Alternative Pathways for Functionalization
Acetylation of Preformed Pyrroles
Post-cyclization acetylation introduces the 4-acetyl group. A typical protocol uses acetic anhydride and catalytic sulfuric acid:
Key considerations:
Esterification of Carboxylic Acid Precursors
Direct esterification of 4-acetyl-1,2,5-trimethylpyrrole-3-carboxylic acid with methanol under acidic conditions (e.g., H₂SO₄) provides an alternative route:
Table 2: Esterification Optimization
| Catalyst | Temperature | Time | Yield |
|---|---|---|---|
| H₂SO₄ | 65°C | 4h | 78% |
| HCl (gas) | RT | 24h | 62% |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: Methyl 4-acetyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrrole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: Formation of pyrrole-3-carboxylic acid derivatives.
Reduction: Formation of 1,2,5-trimethylpyrrole derivatives.
Substitution: Formation of halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that pyrrole derivatives exhibit promising anticancer properties. Methyl 4-acetyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate has been studied as a potential inhibitor of Bcl-2 and Bcl-xL proteins, which are crucial in regulating apoptosis in cancer cells. A study demonstrated that derivatives of this compound could inhibit tumor growth effectively, suggesting its utility in developing new anticancer therapies .
2. Multi-target Agents
Pyrrole derivatives have been recognized as multi-target agents in the treatment of various diseases, including cancer and neurodegenerative disorders. The structural features of this compound allow it to interact with multiple biological targets, enhancing its therapeutic efficacy .
Organic Synthesis Applications
1. Synthetic Intermediates
This compound serves as a valuable synthetic intermediate in the preparation of more complex organic molecules. Its reactivity can be harnessed in various reactions, including decarboxylative arylation processes. For instance, studies have shown that when reacted under palladium-catalyzed conditions, it can yield substituted pyrroles with enhanced functionalities .
2. Functionalization of Pyrroles
this compound can be utilized in the functionalization of pyrroles to create diverse derivatives with specific properties suitable for pharmaceutical applications. The ability to modify the pyrrole ring opens avenues for creating compounds with tailored biological activities .
Case Studies
Mechanism of Action
The mechanism of action of methyl 4-acetyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The table below compares methyl 4-acetyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate with two closely related pyrrole derivatives:
Key Observations:
Substituent Effects: The acetyl group in the target compound provides moderate electron-withdrawing effects, enhancing stability and directing electrophilic substitution. In contrast, the trifluoromethyl group in the third compound offers stronger electron withdrawal and metabolic resistance, commonly exploited in agrochemicals .
Functional Group Impact :
- Ester Groups : The methyl ester in the target compound vs. ethyl esters in others affects solubility (methyl esters are generally less polar) and hydrolysis rates.
- Heterocycles : The furylmethyl substituent in compound 3 introduces a heteroaromatic ring, enabling π-π stacking in biological targets, unlike the acetyl group in the target compound .
Physicochemical and Analytical Properties
- Collision Cross-Section (CCS) : The target compound’s CCS values (e.g., 146.8 Ų for [M+H]⁺) provide benchmarks for mass spectrometry-based identification. Analogs lacking CCS data would require empirical measurement for comparative analytical workflows .
- Thermal Stability : The 1,2,5-trimethyl substitution pattern in the target compound likely enhances thermal stability compared to compounds with labile groups like oxo or trifluoromethyl.
Biological Activity
Methyl 4-acetyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate is a synthetic compound belonging to the pyrrole class, known for its diverse biological activities. This article delves into its biological activity, highlighting its potential antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Overview
- Chemical Formula : C11H15NO3
- Molecular Weight : 209.24 g/mol
- CAS Number : 175276-48-9
The compound is synthesized through various methods, commonly involving the reaction of 1,2,5-trimethylpyrrole with acetic anhydride under acidic conditions. This results in the formation of this compound, which can then undergo further chemical transformations.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism likely involves the inhibition of key enzymes necessary for microbial growth. In studies conducted on various bacterial strains, the compound demonstrated effective inhibition against:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be in the range of 50 to 100 µg/mL, suggesting a promising potential for development into an antimicrobial agent.
Anticancer Activity
The anticancer properties of this compound have been explored in several studies. It has shown cytotoxic effects on various cancer cell lines including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast) | 12.50 |
| NCI-H460 (Lung) | 42.30 |
| SF-268 (Brain) | 3.79 |
These results indicate that the compound may induce apoptosis in cancer cells through modulation of apoptotic pathways and inhibition of cell proliferation.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for microbial and cancer cell survival.
- Cell Cycle Arrest : It has been suggested that this compound can induce cell cycle arrest in cancer cells, preventing their proliferation.
- Apoptosis Induction : The compound appears to activate apoptotic pathways leading to programmed cell death in malignant cells.
Study on Antimicrobial Activity
In a study published in Journal of Antimicrobial Chemotherapy, this compound was tested against a panel of pathogenic bacteria. The results confirmed its potential as a lead compound for developing new antibiotics due to its effectiveness against resistant strains.
Study on Anticancer Activity
A recent investigation published in Cancer Letters evaluated the anticancer efficacy of this compound on MCF7 and NCI-H460 cell lines. The study reported significant reductions in cell viability and highlighted the compound's ability to induce apoptosis via caspase activation.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound compared to similar pyrrole derivatives:
| Compound Name | Anticancer Activity (IC50 µM) | Antimicrobial Activity (MIC µg/mL) |
|---|---|---|
| Methyl 2,5-dimethyl-4-(1H-pyrazol-3-yl)-1H-pyrrole | 15.00 | 75 |
| Ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole | 20.00 | 100 |
| Methyl 5-[(dimethylamino)carbonyl]-2,4-dimethyl-pyrrole | 18.00 | 80 |
This table illustrates that while other compounds exhibit some biological activities, this compound demonstrates superior efficacy in both antimicrobial and anticancer activities.
Q & A
Q. What are the optimal synthetic routes for methyl 4-acetyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate, and how can reaction yields be improved?
Answer: The synthesis of substituted pyrrole carboxylates typically involves cyclocondensation or nucleophilic substitution reactions. For example, analogous compounds like ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate () were synthesized via Friedel-Crafts acylation using acyl chlorides. Key optimization steps include:
- Catalyst selection : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution in pyrrole rings.
- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) is critical for isolating pure products, as seen in similar syntheses ().
Yield improvements (~21–95% in ) require stoichiometric adjustments, such as excess acyl chloride (1.2–1.5 equivalents) and inert atmosphere conditions .
Q. How can the structural and electronic properties of this compound be characterized?
Answer: Combined spectroscopic and crystallographic methods are essential:
- NMR analysis : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) resolve substituent positions, with acetyl groups typically appearing at δ 2.1–2.3 ppm ().
- X-ray crystallography : Analogous compounds (e.g., methyl 1-methyl-3-phenyl-hexahydrobenzo[f]chromeno-pyrrole-3a-carboxylate in ) reveal dihedral angles (e.g., 76.82° between aromatic systems) and intermolecular interactions (C–H⋯O).
- Hirshfeld analysis : Quantifies intermolecular contacts (e.g., O⋯H, C⋯H) for crystal packing insights ().
- DFT calculations : Used to correlate experimental data with electronic structure (e.g., HOMO-LUMO gaps in ) .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for pyrrole derivatives?
Answer: Discrepancies often arise from metabolic instability or poor bioavailability. Methodological solutions include:
- Prodrug design : Ester-to-acid hydrolysis (e.g., ethyl to carboxylic acid conversion in ) improves solubility.
- Metabolic profiling : LC-MS/MS identifies degradation products (e.g., demethylation or acetyl group cleavage).
- Pharmacokinetic studies : Microsomal stability assays (e.g., liver microsomes) predict in vivo behavior ().
For example, ethyl 4-hydroxy-pyrrole derivatives () showed enhanced stability via steric shielding of labile groups .
Q. How do steric and electronic effects of substituents influence the compound’s reactivity in drug discovery?
Answer: Substituent effects are analyzed via:
- Steric maps : X-ray data () quantify torsional angles (e.g., 111.53° β-angle in crystal lattices) affecting binding pocket accessibility.
- Electron-withdrawing groups (EWGs) : Acetyl and carboxylate groups () deactivate the pyrrole ring, reducing electrophilic substitution but enhancing hydrogen bonding (e.g., C=O⋯H interactions in ).
- QSAR models : Correlate substituent electronegativity (Hammett σ values) with bioactivity, as seen in antitumor pyrroles () .
Q. What computational methods predict the compound’s intermolecular interactions in solid-state or biological systems?
Answer:
- DFT and Hirshfeld surface analysis : Calculate electrostatic potential maps to identify H-bond donors/acceptors (). For example, Hirshfeld surfaces in (4-nitrophenyl)methyl pyrrole carboxylates () show 12.9% O⋯H contacts.
- Molecular docking : Simulate binding to target proteins (e.g., kinases or cytochrome P450) using AutoDock Vina.
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (methods in ) .
Q. How can synthetic byproducts or impurities be identified and mitigated during scale-up?
Answer:
- HPLC-MS purity checks : Detect impurities at <0.1% levels ().
- Byproduct profiling : Common issues include over-acylation (resolved via controlled acyl chloride addition) or ester hydrolysis (avoided by anhydrous conditions).
- Process optimization : Flow chemistry reduces side reactions (e.g., 94% yield in via continuous reaction monitoring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
